[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride
Description
[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride is an ammonium salt characterized by a cyclopentane ring substituted with a hydroxyl (-OH) and a trifluoromethyl (-CF₃) group at the 3-position. The azanium group (-NH₃⁺) is attached to the cyclopentane ring, with chloride (Cl⁻) as the counterion. Such bifunctional compounds are often explored in pharmaceutical and agrochemical research due to their ability to modulate bioavailability and target binding .
Properties
Molecular Formula |
C6H11ClF3NO |
|---|---|
Molecular Weight |
205.60 g/mol |
IUPAC Name |
[3-hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5(11)2-1-4(10)3-5;/h4,11H,1-3,10H2;1H |
InChI Key |
TYTZANNWKOWQOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC1[NH3+])(C(F)(F)F)O.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride typically involves the following steps:
Formation of the Cyclopentyl Ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Addition of the Trifluoromethyl Group: The trifluoromethyl group is added using trifluoromethylation reagents under controlled conditions.
Formation of the Azanium Ion: The azanium ion is generated through protonation reactions.
Combination with Chloride Ion: The final step involves the combination of the azanium ion with a chloride ion to form the desired compound.
Industrial Production Methods
Industrial production methods for [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride may involve continuous flow processes to ensure high yield and purity. These methods typically utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Substitution Reagents: Such as halogenating agents or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may produce various functionalized derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiviral and Anticancer Properties
The trifluoromethyl group is known to enhance the pharmacological properties of compounds, often improving their potency and selectivity. Research indicates that compounds containing trifluoromethyl groups can exhibit significant antiviral and anticancer activities. For example, the incorporation of trifluoromethyl moieties has been linked to increased inhibition of certain enzymes involved in viral replication and cancer cell proliferation .
2. Neuropharmacology
Compounds with similar structures have been studied for their effects on neurotransmitter systems. The presence of a hydroxyl group may facilitate interactions with GABA receptors, thus potentially leading to applications in treating neurological disorders . This aspect is particularly relevant for developing new anxiolytic or antidepressant medications.
Material Science Applications
1. Polymer Chemistry
The compound's unique structure allows it to act as a building block in the synthesis of advanced materials. Research has demonstrated its utility in creating polymers that exhibit enhanced thermal stability and mechanical properties due to the incorporation of trifluoromethyl groups . These materials are being explored for applications in coatings, adhesives, and electronic components.
2. Surface Modification
Due to its ionic nature, [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride can be used for surface modification processes. It can impart hydrophobic characteristics to surfaces, making them suitable for various applications, including biomedical devices and anti-fogging coatings .
Case Studies
Case Study 1: Antiviral Activity
A study investigating the antiviral potential of trifluoromethyl-containing compounds found that derivatives similar to [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride exhibited significant inhibitory effects on viral replication in vitro. The mechanism was attributed to the compound's ability to interfere with viral entry into host cells .
Case Study 2: Polymer Development
In a recent project focused on developing new polymeric materials, researchers synthesized a series of polymers incorporating [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride as a comonomer. The resulting materials showed improved resistance to solvents and higher thermal stability compared to traditional polymers .
Mechanism of Action
The mechanism of action of [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride with structurally or functionally related azanium salts and fluorinated compounds from the provided evidence:
Key Comparative Insights:
Cycloaliphatic vs. Aromatic Systems: The target compound’s cyclopentane ring provides conformational rigidity compared to aromatic systems in and . This may influence binding to biological targets (e.g., enzymes) by reducing entropy penalties .
Fluorinated Substituents :
- The -CF₃ group in the target compound enhances metabolic stability and electronegativity, similar to [4-(Trifluoromethyl)pyridine-3-yl]methylamine . However, the cyclopentane backbone may reduce steric hindrance compared to bulkier aromatic fluorinated compounds .
Hydroxyl Group Impact: The hydroxyl group in the target compound distinguishes it from non-hydroxylated analogs (e.g., ). This group likely improves solubility in polar solvents (e.g., water, ethanol) and enables hydrogen bonding, a critical feature in drug-receptor interactions .
Ammonium Substitution :
- The primary ammonium (-NH₃⁺) in the target compound contrasts with trimethylammonium groups (), which are bulkier and more lipophilic. Primary amines are more prone to hydrogen bonding and protonation-dependent solubility changes .
Biological Activity
The compound [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride is a novel chemical entity that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
[3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride is characterized by a cyclopentane ring substituted with a hydroxyl group and a trifluoromethyl group. The presence of these functional groups significantly influences its biological activity.
Antitumor Activity
Recent studies have shown that compounds similar to [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride exhibit potent antitumor effects. For instance, related compounds have demonstrated cytotoxic activity against various human tumor cell lines, with growth inhibition values (GI50) in the low micromolar range. This suggests that these compounds may inhibit critical signaling pathways involved in cancer cell proliferation .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| 7x | MDA-MB-231 (breast) | 0.126 |
| 7x | HCT15 (colorectal) | 0.30 |
| 7x | CAPAN-1 (pancreatic) | 0.50 |
The mechanism by which [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride exerts its biological effects appears to involve multikinase inhibition. Similar compounds have been shown to inhibit key kinases such as CDK4, CDK6, and PI3K-δ, which are crucial in regulating cell cycle progression and survival .
Anti-inflammatory Effects
In addition to its antitumor properties, this compound has been investigated for anti-inflammatory potential. It is posited that the trifluoromethyl group enhances lipophilicity, allowing for better membrane penetration and modulation of inflammatory pathways. The compound has shown promise in preclinical models for conditions such as psoriasis and multiple sclerosis, where modulation of lymphocyte activity is beneficial .
Case Study 1: Antitumor Efficacy
A study evaluating the efficacy of a related compound demonstrated significant tumor regression in xenograft models when administered at doses correlating with the observed in vitro GI50 values. The treatment resulted in a marked decrease in tumor volume compared to controls, underscoring the potential of this class of compounds in oncology .
Case Study 2: Inflammatory Response Modulation
In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride resulted in reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. This effect was attributed to the compound's ability to inhibit NF-kB signaling pathways, suggesting its utility in treating inflammatory diseases .
Safety and Toxicology
Safety assessments indicate that while [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium;chloride exhibits significant biological activity, it also necessitates thorough evaluation for potential cytotoxicity. Preliminary toxicity studies have shown a favorable safety profile at therapeutic doses, but further investigations are essential to establish comprehensive safety data .
Q & A
Q. What are the recommended synthetic routes for [3-Hydroxy-3-(trifluoromethyl)cyclopentyl]azanium chloride, and what are the critical optimization steps?
Methodological Answer: Synthesis typically involves cyclopentanol derivatives functionalized with trifluoromethyl groups. A plausible route includes:
Cyclopentane ring formation : Use Diels-Alder reactions or cyclization of diols under acidic conditions to form the cyclopentyl backbone.
Trifluoromethyl introduction : Employ trifluoromethylation reagents like (trifluoromethyl)trimethylsilane (TMSCF₃) or Ruppert–Prakash reagent (CF₃SiMe₃) in the presence of a Lewis acid (e.g., CuI) .
Ammonium quaternization : React the hydroxylated cyclopentane with methylamine or dimethylamine under acidic conditions, followed by chloride ion exchange.
Critical steps :
- Control reaction temperature during trifluoromethylation to avoid side reactions (e.g., defluorination).
- Use anhydrous conditions for quaternization to prevent hydrolysis of intermediates.
Q. How can spectroscopic techniques confirm the structure of this compound?
Methodological Answer:
Q. What experimental protocols are used to determine its solubility and stability in aqueous buffers?
Methodological Answer:
- Solubility : Perform shake-flask experiments in buffers (pH 1–12) at 25°C. Analyze supernatant via HPLC-UV .
- Stability :
- Hydrolytic stability : Incubate in buffered solutions (pH 3–9) at 37°C for 24–72 hours. Monitor degradation via LC-MS.
- Thermal stability : Use TGA/DSC to assess decomposition temperatures (e.g., >150°C for similar azanium salts) .
Advanced Research Questions
Q. How can stereochemical control be achieved during synthesis, particularly for the hydroxyl and trifluoromethyl groups on the cyclopentane ring?
Methodological Answer:
- Chiral catalysts : Use asymmetric catalysis (e.g., Jacobsen’s thiourea catalysts) to induce enantioselective cyclization or trifluoromethylation .
- Protecting groups : Temporarily block the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent racemization during subsequent steps .
- Crystallization-induced resolution : Separate diastereomers via chiral resolving agents (e.g., tartaric acid derivatives) .
Q. How do solvent polarity and pH influence the compound’s stability in biological assays, and how can conflicting data be resolved?
Methodological Answer:
- pH-dependent degradation : In acidic media (pH < 4), the ammonium group may protonate, increasing solubility but accelerating hydrolysis. In basic conditions (pH > 8), the hydroxyl group deprotonates, destabilizing the cyclopentane ring.
- Contradiction resolution :
Q. What strategies are effective for studying its metabolic pathways in vitro, and how can unexpected metabolite toxicity be addressed?
Methodological Answer:
- Hepatocyte incubations : Use primary human hepatocytes or S9 fractions with NADPH cofactors. Quench reactions at timed intervals and analyze via UPLC-QTOF .
- Metabolite identification : Compare fragmentation patterns (MS/MS) with synthetic standards (e.g., oxidized cyclopentane or defluorinated products).
- Toxicology mitigation : If toxic metabolites (e.g., fluorinated aldehydes) are detected, introduce structural modifications (e.g., replacing CF₃ with CHF₂) to block metabolic activation .
Q. How does the compound’s crystal packing (e.g., hydrogen-bonding networks) affect its bioavailability?
Methodological Answer:
- Crystallography : Analyze intermolecular interactions (e.g., O–H···Cl⁻ hydrogen bonds) that influence dissolution rates. For example, monoclinic P21/c packing in similar azanium salts reduces solubility compared to amorphous forms .
- Polymorph screening : Use solvent-drop grinding or high-throughput crystallization to identify bioavailable polymorphs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
